molecular formula C20H25BrN2 B14920438 N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B14920438
M. Wt: 373.3 g/mol
InChI Key: XAFPHMRYPYEZPB-UHFFFAOYSA-N
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Description

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine (CAS 792928-31-5) is a synthetic organic compound with a molecular formula of C20H25BrN2 and a molecular weight of 373.33 g/mol [ citation 1 ]. This piperidine-based amine features a tertiary amine center and distinct benzyl and 4-bromobenzyl substituents, making it a valuable chemical intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this bromo-substituted analog is limited, its strong structural similarity to other substituted N-benzyl-N-methylpiperidin-4-amines indicates significant potential for foundational research [ citation 4 ]. Compounds of this class are frequently investigated for their ability to interact with central nervous system (CNS) targets, such as sigma receptors and serotonin transporters, due to their physicochemical properties which may favor blood-brain barrier penetration [ citation 4 ]. The 4-bromobenzyl moiety, in particular, offers a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies [ citation 3 ]. This makes it a useful building block in the development of novel therapeutic candidates for various applications. Piperidine derivatives are a cornerstone in the development of bioactive molecules, and this compound serves as a key intermediate for researchers working across multiple domains [ citation 9 ]. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses [ citation 1 ].

Properties

Molecular Formula

C20H25BrN2

Molecular Weight

373.3 g/mol

IUPAC Name

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C20H25BrN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3

InChI Key

XAFPHMRYPYEZPB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Initial Piperidine Functionalization

The synthesis begins with the N-methylation of piperidin-4-amine. Treatment with methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours yields N-methylpiperidin-4-amine. Subsequent benzylation is achieved using benzyl bromide under reflux conditions in methanol, with cesium carbonate (Cs₂CO₃) as a base, forming N-benzyl-N-methylpiperidin-4-amine.

Bromobenzyl Group Introduction

The final step involves alkylation with 4-bromobenzyl bromide. Optimized conditions employ a 1:1 molar ratio of N-benzyl-N-methylpiperidin-4-amine to 4-bromobenzyl bromide in dimethylformamide (DMF) at 80°C for 24 hours, yielding the target compound in 75–82% purity after column chromatography (hexane/ethyl acetate).

Key Reaction Conditions:

  • Solvent: Methanol or DMF
  • Base: Cs₂CO₃ or K₂CO₃
  • Temperature: 60–80°C
  • Yield: 70–85%

Reductive Amination Strategy

Reductive amination offers a streamlined route by concurrently forming and reducing imine intermediates. This method is particularly effective for introducing the N-methyl and benzyl groups.

Imine Formation and Reduction

A mixture of 4-bromobenzaldehyde and N-methylpiperidin-4-amine in methanol undergoes condensation at room temperature for 2 hours. Sodium cyanoborohydride (NaBH₃CN) is then added to reduce the imine, yielding the secondary amine. This method achieves an 82% yield with minimal byproducts.

Optimized Parameters:

  • Reducing Agent: NaBH₃CN or NaBH(OAc)₃
  • Solvent: Methanol or dichloromethane
  • Temperature: 25°C
  • Reaction Time: 4–6 hours

Catalytic Hydrogenation of Imine Intermediates

Catalytic hydrogenation provides a high-yield alternative for imine reduction, leveraging transition metal catalysts.

Imine Synthesis and Hydrogenation

The imine intermediate, formed from 4-bromobenzaldehyde and N-methylpiperidin-4-amine, is hydrogenated under 3 bar H₂ pressure using 5% palladium on carbon (Pd/C) in ethanol. This method achieves 88% yield with >99% purity, making it suitable for industrial-scale production.

Industrial-Scale Considerations:

  • Catalyst: Pd/C or Raney nickel
  • Pressure: 1–5 bar H₂
  • Solvent: Ethanol or methanol
  • Throughput: 5–10 kg/batch

One-Pot Synthesis Methodologies

Recent advances in one-pot protocols enhance efficiency by combining multiple steps into a single reaction vessel.

Aquivion-Fe Catalyzed Reductive Amination

A novel approach employs the Aquivion-Fe catalyst with sodium borohydride (NaBH₄) in cyclopentyl methyl ether (CPME). The delayed addition of methanol ensures selective imine reduction over aldehyde over-reduction, achieving 90% yield in 3 hours.

Advantages:

  • Solvent System: CPME/methanol
  • Catalyst Loading: 2 mol%
  • Temperature: 40°C (initial), 25°C (final)
  • Environmental Impact: Reduced waste generation

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Multi-Step Alkylation 75–85 95–98 Moderate High
Reductive Amination 80–82 97–99 High Moderate
Catalytic Hydrogenation 85–88 >99 Industrial Low
One-Pot Synthesis 88–90 98–99 High Moderate

Key Findings:

  • Catalytic Hydrogenation excels in purity and scalability, ideal for pharmaceutical manufacturing.
  • One-Pot Methods balance yield and environmental sustainability.
  • Multi-Step Alkylation remains cost-effective for small-scale research.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates optimized purification and process control:

  • Continuous Flow Reactors : Enhance reaction consistency and reduce downtime.
  • Crystallization Techniques : Ethanol/water mixtures achieve >99.5% purity.
  • Byproduct Management : Distillation removes residual benzyl halides.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound featuring a piperidine ring, a benzyl group, and a bromophenyl moiety. Its molecular formula is C20H25BrN2, with a molecular weight of 463.37 g/mol. This compound is an amine and is achiral.

SMILES Notation: CN(Cc1ccccc1)C1CCN(CC1)Cc1ccc(cc1)[Br]

The bromine atom in its structure allows it to participate in nucleophilic substitution reactions, and it can undergo reactions typical of amines. These properties make it a valuable intermediate in organic synthesis and medicinal chemistry.

Potential Applications

This compound has several potential applications:

  • Intermediate in Organic Synthesis: Useful due to the reactivity of the bromine atom and amine functional group.
  • Medicinal Chemistry: Compounds with similar structures are evaluated for their interactions with biological targets.
  • Pharmaceutical Research: It is used in studies to understand its pharmacological profile and therapeutic potential.

Further in vitro and in vivo studies are needed to determine the specific biological effects of this compound. Studies on the interactions of this compound with biological receptors are crucial for understanding its pharmacological profile, which may include various interaction studies to elucidate its therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine and related piperidine derivatives:

Compound Name Key Structural Features Synthetic Yield Biological Relevance References
This compound Dual benzyl groups (benzyl + 4-bromobenzyl), N-methylamine at C4 Not reported Hypothesized antiviral or CNS activity due to bromophenyl and piperidine motifs
1-Benzyl-N-methylpiperidin-4-amine Single benzyl group, N-methylamine at C4 Not reported Intermediate for pharmaceuticals (e.g., domperidone, indoramin)
N-Benzyl-N-methyl-1-phenethylpiperidin-4-amine (7b) Phenethyl group at C1, N-benzyl-N-methylamine at C4 77% Potential CNS activity; phenethyl may enhance lipophilicity
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c) 4-tert-Butylbenzyl group at C1, phenethyl at C1 58% Bulky tert-butyl group may improve metabolic stability
4-Amino-1-benzylpiperidine No N-methyl group, simpler substitution pattern Not reported Substrate for domperidone; dopamine D2 receptor antagonism
Ancriviroc Bipiperidinyl backbone, 4-bromophenyl, and pyridinyl groups Not reported CCR5 antagonist; antiviral activity (HIV)
3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine Bromophenyl and pyridinyl groups on a propane backbone Not reported Structural analog with potential CNS or antibacterial applications

Key Observations :

Substitution Effects: The 4-bromophenyl group in the target compound distinguishes it from analogs like 7b (phenethyl) and 3c (tert-butylbenzyl). Bromine’s electronegativity and steric bulk may enhance receptor binding (e.g., antiviral CCR5 targets ) or alter metabolic stability compared to non-halogenated analogs.

Synthetic Efficiency :

  • Compounds with bulkier substituents (e.g., 3c ) show lower yields (58% vs. 77% for 7b ), suggesting steric hindrance in reductive amination steps .

1-Benzyl-N-methylpiperidin-4-amine’s use in domperidone highlights piperidine derivatives’ versatility in dopamine receptor modulation .

Biological Activity

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthesis, and related case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H25_{25}BrN2_2
  • Molecular Weight : 463.37 g/mol
  • SMILES Notation : CN(Cc1ccccc1)C1CCN(CC1)Cc1ccc(cc1)[Br]
  • LogP : 4.55 (indicating lipophilicity)
  • Polar Surface Area : 6.567 Ų

The compound features a piperidine ring, a benzyl group, and a bromophenyl moiety, which contribute to its pharmacological properties. Its structural complexity suggests potential interactions with various biological receptors.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation. For example, microtubule destabilization has been observed in related compounds at concentrations around 20 μM .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways. Its interaction with kinases and other molecular targets is of particular interest for developing therapeutic agents against cancers and other diseases .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions that require optimization of conditions such as temperature and solvent choice. The presence of the bromine atom in its structure enhances its reactivity, allowing for nucleophilic substitution reactions which are critical for further derivatization in drug development .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amineC20_{20}H25_{25}ClN2_2Contains a chlorophenyl group; potential differences in reactivity and biological activity.
1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amineC20_{20}H25_{25}F2_2N2_2Fluorine substitution may affect pharmacokinetics and receptor binding affinity.
1-benzyl-N-(4-methylphenyl)methyl-piperidin-4-amineC21_{21}H27_{27}N2_2Methyl group may influence lipophilicity and biological interactions.

These comparisons highlight how variations in substituents can significantly alter the biological profile of similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : Research has shown that derivatives containing piperidine structures exhibit antiproliferative effects on various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies often focus on the mechanisms of action involving apoptosis pathways and cell cycle arrest .
  • Microtubule Dynamics : Compounds similar to N-benzyl derivatives have demonstrated the ability to disrupt microtubule assembly, indicating potential applications in cancer therapy as microtubule-destabilizing agents .
  • Pharmacological Profiling : Ongoing studies aim to elucidate the pharmacological profiles of these compounds through in vitro assays that assess their effects on various biological targets, including receptors involved in signaling pathways relevant to cancer progression .

Q & A

Q. What regulatory considerations apply to preclinical testing of this compound for CNS targets?

  • Methodological Answer :
  • FDA-IND Guidelines : Ensure compliance with Good Laboratory Practice (GLP) for toxicity studies (e.g., Ames test for mutagenicity).
  • IACUC Protocols : Validate animal models (e.g., rodent neuropathic pain assays) under approved ethical guidelines .

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